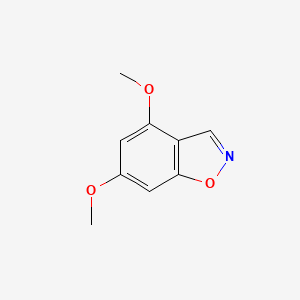

4,6-dimethoxy-1,2-benzoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

4,6-dimethoxy-1,2-benzoxazole |

InChI |

InChI=1S/C9H9NO3/c1-11-6-3-8(12-2)7-5-10-13-9(7)4-6/h3-5H,1-2H3 |

InChI Key |

WDVYLYYDNBRGFU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=NO2)C(=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dimethoxy 1,2 Benzoxazole and Analogues

Established Reaction Pathways for Benzoxazole (B165842) Ring Formation

The construction of the benzoxazole ring is a cornerstone of heterocyclic synthesis, with several reliable methods having been developed. These pathways typically involve the formation of the oxazole (B20620) ring fused to a benzene (B151609) nucleus, starting from ortho-substituted anilines.

The most traditional and widely used method for synthesizing 1,3-benzoxazoles is the condensation of a 2-aminophenol (B121084) with a suitable carbonyl-containing compound. researchgate.net This versatile reaction can utilize a variety of partners, including carboxylic acids, aldehydes, acyl chlorides, esters, and orthoesters, to install the C2 substituent of the benzoxazole ring. researchgate.net The general mechanism involves the initial formation of a Schiff base (with aldehydes) or an amide (with carboxylic acids/derivatives), followed by an intramolecular cyclization and dehydration to yield the aromatic benzoxazole ring. chemicalbook.com

These reactions are often facilitated by acidic or basic catalysts and can be performed under various conditions. patsnap.comchemicalbook.com Brønsted and Lewis acids are commonly employed to activate the carbonyl group, promoting the initial condensation and subsequent cyclization. chemicalbook.compatsnap.com

Table 1: Examples of Condensation Reactions for Benzoxazole Synthesis

| Reactant Partner | Catalyst/Reagent | Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | Samarium triflate | Aqueous medium, 50 °C | 92% | patsnap.comresearchgate.net |

| Carboxylic Acids | Lawesson's Reagent | Microwave, Solvent-free, 190 °C | 59-90% | prepchem.com |

| Benzoyl Chloride | Hf-BTC (dual acidic catalyst) | Microwave, Solvent-free, 120 °C | 30-85% | researchgate.net |

| Acid Derivatives | KF–Al₂O₃ | Acetonitrile, Room Temp | 83-95% | researchgate.net |

| β-Diketones | TsOH·H₂O / CuI | Acetonitrile, 80 °C | 64-89% | chemicalbook.comsigmaaldrich.com |

| Tertiary Amides | Tf₂O / 2-Fluoropyridine | DCM, Room Temp | Up to 95% | google.com |

Oxidative cyclization offers an alternative route that often starts from phenolic Schiff bases, which are pre-formed by the condensation of a 2-aminophenol and an aldehyde. researchgate.net In this approach, an oxidizing agent is used to facilitate the intramolecular C-O bond formation, converting the intermediate into the final aromatic benzoxazole. google.com A variety of oxidizing systems have been successfully employed, including potassium permanganate (B83412) (KMnO₄) in acetic acid, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and elemental sulfur. google.comnih.gov This method is advantageous as it can often be performed under mild conditions. For instance, the KMnO₄/HOAc system allows for the synthesis of 1,3-benzoxazoles at room temperature under solvent-free conditions. google.com Another strategy involves the direct oxidative cyclization of catechols with primary amines. nih.gov

Table 2: Oxidizing Agents for Benzoxazole Synthesis via Cyclization

| Oxidizing System | Precursors | Key Features | Reference |

|---|---|---|---|

| KMnO₄ / Acetic Acid | o-Hydroxyarylidene anilines | Room temperature, solvent-free | google.com |

| DDQ / EA | Catechols and primary amines | Room temperature | nih.gov |

| Elemental Sulfur / Na₂S·5H₂O | 2-Aminophenol and aldehydes | Feasible alternative to oxygen | researchgate.net |

| O₂ / Water | Catechols and primary amines | Eco-friendly, 80 °C | nih.gov |

| TEMPO | Phenols and amines | Metal-free, mild oxidant | nih.gov |

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to forge complex heterocyclic structures. For benzoxazoles, these methods provide powerful tools for C-O bond formation. reddit.com A prominent strategy is the copper- or palladium-catalyzed intramolecular cyclization of ortho-haloanilides. researchgate.net For example, the cyclization of N-(2-halophenyl)benzamides can be catalyzed by copper(I) iodide (CuI) with a ligand like 1,10-phenanthroline. researchgate.net This reaction is believed to proceed through an oxidative addition/reductive elimination pathway. researchgate.net

Palladium catalysts are also widely used, often in reactions involving an initial aminocarbonylation of an aryl bromide with a 2-aminophenol, followed by an acid-mediated ring closure. researchgate.net These metal-catalyzed approaches often exhibit high functional group tolerance and provide access to a wide range of substituted benzoxazoles. researchgate.netresearchgate.net

Table 3: Transition-Metal Catalysts in Benzoxazole Synthesis

| Catalyst System | Reactants | Reaction Type | Reference |

|---|---|---|---|

| CuI / 1,10-phenanthroline | ortho-Haloanilides | Intramolecular C-O Cyclization | researchgate.net |

| Pd(OAc)₂ / Ligand | Aryl bromides, 2-aminophenols | Aminocarbonylation / Cyclization | researchgate.net |

| Ni(II) complexes | 2-Aminophenol, aromatic aldehydes | Intramolecular Cyclization | researchgate.net |

| Cu₂O | 2-Aminophenol, aryl aldehydes | Condensation/Cyclization | researchgate.net |

| Iron(III)-porphyrin complex | Catechols, amines | Oxidative Cyclization | nih.gov |

In line with the principles of green chemistry, microwave-assisted synthesis and solvent-free reaction conditions have become popular for preparing benzoxazoles. chemimpex.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. prepchem.comchemicalbook.com These techniques are frequently applied to the classical condensation of 2-aminophenols with carboxylic acids or aldehydes. whiterose.ac.uk

Solvent-free, or "grindstone," methods, where reactants are ground together, sometimes with a solid catalyst, offer additional environmental benefits by eliminating the need for volatile organic solvents. researchgate.net The combination of microwave heating and solvent-free conditions provides a rapid, efficient, and environmentally benign route to a wide array of benzoxazole derivatives. prepchem.comchemicalbook.com

Table 4: Microwave-Assisted and Solvent-Free Benzoxazole Syntheses

| Reactants | Catalyst/Reagent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| 2-Aminophenol, Carboxylic Acids | Lawesson's Reagent | MW, 190 °C, 4 min, Solvent-free | Rapid, high yield (83% for 2-phenylbenzoxazole) | prepchem.com |

| 2-Aminophenol, Carboxylic Acids | None | MW, Solvent-free | Catalyst-free, direct coupling | whiterose.ac.uk |

| 2-Aminophenols, Benzaldehydes | [CholineCl][oxalic acid] (DES) | MW, Solvent-free | Green, reusable catalyst, good to excellent yields | |

| 2-Amino-4-methylphenol, Aldehydes | Iodine | MW, Solvent-free | Non-toxic oxidant, high yields (67-90%) | chemicalbook.com |

| 2-Aminophenol, Aldehydes | LAIL@MNP (Magnetic Nanocatalyst) | Sonication, 70 °C, 30 min, Solvent-free | Recyclable catalyst, short reaction time | researchgate.netresearchgate.net |

Approaches for Regioselective Dimethoxy Substitution

The synthesis of a specifically substituted benzoxazole like the 4,6-dimethoxy derivative is entirely dependent on the substitution pattern of the starting aromatic precursor. The methoxy (B1213986) groups must be in the correct positions on the benzene ring before the cyclization reaction that forms the oxazole ring.

To synthesize a 4,6-dimethoxy-1,3-benzoxazole, the required starting material is 2-amino-3,5-dimethoxyphenol. The synthesis of this specific precursor is not widely reported and must be approached through a strategic, multi-step pathway. A plausible route begins with the commercially available 3,5-dimethoxyphenol. chemicalbook.com

The proposed synthesis involves two key steps:

Regioselective Nitration: The first step is the electrophilic nitration of 3,5-dimethoxyphenol. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both strongly activating and ortho-, para-directing. This means the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to positions 2, 4, and 6. Achieving selective mono-nitration at the C2 position to form 2-nitro-3,5-dimethoxyphenol requires careful control of reaction conditions to prevent over-nitration at the highly activated C4 and C6 positions. prepchem.com The use of milder nitrating agents, such as potassium nitrate (B79036) in sulfuric acid, can offer better control over regioselectivity and improve safety by avoiding the formation of NOx gases. prepchem.com

Reduction of the Nitro Group: Once 2-nitro-3,5-dimethoxyphenol is successfully synthesized and isolated, the final step is the reduction of the nitro group to an amine. This transformation is a standard and high-yielding reaction in organic synthesis. Common methods include catalytic hydrogenation using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C), or chemical reduction using metals in acidic media, such as tin or iron in hydrochloric acid (Sn/HCl or Fe/HCl). google.com This step yields the target precursor, 2-amino-3,5-dimethoxyphenol, which can then be used in one of the established cyclization methods described in section 2.1 to form the 4,6-dimethoxybenzoxazole ring.

Post-Cyclization Functionalization for Dimethoxy Installation

One potential method involves the synthesis of a dinitro-substituted benzoxazole, such as 4,6-dinitro-1,2-benzoxazole. The nitro groups on the benzoxazole ring are susceptible to nucleophilic aromatic substitution. chim.it This allows for their replacement by methoxy groups using a suitable methoxide (B1231860) source, such as sodium methoxide. Shevelev et al. reported that 4,6-dinitro-benzisoxazoles can be modified by the selective substitution of the nitro-group at the C-4 position with various nucleophiles, including alkoxides. chim.it This suggests a viable route for the installation of the dimethoxy functionality.

Table 1: Potential Post-Cyclization Methoxylation Strategies

| Precursor | Reagent | Product | Reference |

| 4,6-Dinitro-1,2-benzoxazole | Sodium Methoxide (NaOMe) | 4,6-Dimethoxy-1,2-benzoxazole | chim.it |

| 4,6-Dihalo-1,2-benzoxazole | Sodium Methoxide (NaOMe) / Cu catalyst | This compound | General methodology |

Asymmetric Synthetic Routes for Chiral Benzoxazole Derivatives

The development of asymmetric syntheses to produce enantiomerically pure chiral benzoxazole derivatives is a significant area of research, driven by the demand for stereospecific pharmaceuticals. scispace.com While specific asymmetric routes to chiral derivatives of this compound are not extensively documented, general principles of asymmetric synthesis can be applied.

One approach is the use of a chiral pool , starting from a naturally occurring chiral molecule. scispace.com For instance, a chiral acid could be coupled with a suitably functionalized aminophenol to induce diastereoselectivity in a subsequent cyclization step.

Another strategy involves the use of chiral catalysts . These can include chiral Lewis acids, Brønsted acids, or transition metal complexes that can control the stereochemical outcome of the ring-forming reaction. For example, a chiral phosphoric acid could be used to catalyze the enantioselective cyclization of a prochiral substrate. researchgate.net Furthermore, a recent study described the asymmetric radical-type 1,2-alkoxy-sulfenylation of benzoxazole-2-thiols catalyzed by chiral vanadyl complexes, achieving high enantioselectivities. nih.gov While not directly applicable to the synthesis of the this compound core itself, this demonstrates the potential of chiral metal complexes in functionalizing benzoxazole derivatives enantioselectively.

A hypothetical asymmetric synthesis could involve the enantioselective reduction of a ketone precursor to a chiral alcohol, which is then converted to the benzoxazole.

Green Chemistry Principles in Benzoxazole Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The principles of green chemistry, such as the use of recyclable catalysts and the avoidance of hazardous solvents, are increasingly being applied to the synthesis of benzoxazoles. scispace.comnih.gov

Application of Recyclable Catalytic Systems (e.g., Ionic Liquids, Nanocatalysts)

Ionic Liquids: Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH), have been used as catalysts for the synthesis of 1,2-benzisoxazole (B1199462) derivatives from 2-hydroxyalkyl/aryl ketoximes under microwave irradiation. researchgate.net These catalysts can often be recovered and reused for several reaction cycles with minimal loss of activity. researchgate.net

Nanocatalysts: Heterogeneous catalysts, including those based on nanoparticles, offer advantages in terms of ease of separation and recyclability. For instance, copper-zinc supported on Al2O3-TiO2 has been shown to be an efficient and recyclable heterogeneous catalyst for the synthesis of 1,2,4-triazoles, a related heterocyclic system, using air as a green oxidant. rsc.org Similar systems could be adapted for benzoxazole synthesis.

Table 2: Examples of Recyclable Catalysts in Heterocycle Synthesis

| Catalyst | Reaction Type | Advantages | Reference |

| 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) | Synthesis of 1,2-benzisoxazoles | Recyclable, short reaction times | researchgate.net |

| Silica-supported sodium hydrogen sulphate | Synthesis of benzoxazoles | Recyclable, high yield, solvent-free | scispace.com |

| Copper-zinc on Al2O3-TiO2 | Synthesis of 1,2,4-triazoles | Recyclable, uses air as oxidant | rsc.org |

Solvent-Free Reaction Environments

Performing reactions in the absence of a solvent, or in a "neat" fashion, is a key principle of green chemistry as it eliminates solvent waste and can lead to improved reaction kinetics. Several solvent-free methods for the synthesis of benzoxazoles have been developed.

An efficient protocol for the preparation of benzoxazole derivatives involves the reaction of acyl chlorides with o-substituted aminoaromatics in the presence of a catalytic amount of silica-supported sodium hydrogen sulphate under solvent-free conditions. scispace.com Another example is the use of a Brønsted acidic ionic liquid gel as a catalyst for the synthesis of benzoxazoles from 2-aminophenol and benzaldehyde (B42025) under solvent-free conditions at 130 °C. nih.gov

Derivatization Strategies of the this compound Core

Once the this compound core has been synthesized, it can be further modified to create a diverse range of derivatives with potentially new and interesting properties. These modifications can be achieved through various organic reactions, including electrophilic and nucleophilic substitutions.

Electrophilic and Nucleophilic Substitution Reactions

The benzene ring of the this compound is activated towards electrophilic aromatic substitution by the two electron-donating methoxy groups. These groups direct incoming electrophiles to the ortho and para positions. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur at the C5 and C7 positions.

Nucleophilic substitution reactions on the benzoxazole ring are also possible, particularly if a suitable leaving group is present. As previously mentioned, nitro groups can be displaced by nucleophiles like methoxide. chim.it A patent for a derivative of this compound describes the synthesis of 1-[(5,6-dimethoxy-1,2-benzisoxazol-3-yl)propyl]-4-(2,3,4,5,6-pentafluorophenoxy)piperidine. prepchem.com This synthesis involves the reaction of 3-(3-chloropropyl)-5,6-dimethoxy-1,2-benzisoxazole with 4-(2,3,4,5,6-pentafluorophenoxy)piperidine, which is a nucleophilic substitution reaction where the piperidine (B6355638) derivative displaces the chloride. prepchem.com This demonstrates that the 3-position of the 1,2-benzisoxazole ring can be functionalized with a leaving group to allow for subsequent nucleophilic attack.

Functional Group Interconversions on the Benzoxazole Scaffold

The synthesis of diverse 1,2-benzoxazole derivatives is not limited to the initial ring formation. A crucial strategy involves the chemical modification of functional groups already present on a pre-formed benzoxazole (also known as benzisoxazole) core. This approach, known as functional group interconversion, allows for the late-stage diversification of benzoxazole structures, enabling the synthesis of a wide array of analogues from a common intermediate.

One documented example of this strategy is the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives from 3-(bromomethyl)-1,2-benzisoxazole (B15218). nih.gov This multi-step process demonstrates how a reactive handle, the bromomethyl group, can be transformed into a different functional moiety. The synthesis proceeds through a sequence of reactions:

Sulfonation : The initial step involves the reaction of 3-(bromomethyl)-1,2-benzisoxazole with sodium bisulfite. This nucleophilic substitution replaces the bromine atom to form the corresponding sodium sulfonate salt.

Chlorination : The resulting sulfonate is then treated with a chlorinating agent to convert it into a sulfonyl chloride.

Amination : Finally, the sulfonyl chloride is reacted with ammonia (B1221849) or various amines to yield the desired 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives. nih.gov

This pathway highlights the utility of a reactive intermediate like 3-(bromomethyl)-1,2-benzisoxazole for generating a family of related compounds. The introduction of different substituents on the benzene ring, such as halogens at the 5-position, can be achieved prior to this interconversion sequence to further explore structure-activity relationships. nih.gov

Another potential avenue for functional group modification on the benzisoxazole scaffold involves the selective substitution of a nitro group. For instance, a nitro group at the C-4 position can be displaced by various nucleophiles, including alkoxides (OAlk), aryloxides (OAr), thiolates (SAlk), azide, and fluoride, to furnish a range of C-4 substituted derivatives. chim.it

These interconversion strategies are vital for efficiently creating libraries of benzoxazole analogues for various research applications, allowing for systematic modification of the substituents on the core heterocyclic structure. nih.gov

Table 1: Synthetic Pathway for 3-(Sulfamoylmethyl)-1,2-Benzisoxazole Derivatives via Functional Group Interconversion nih.gov

| Step | Starting Material | Reagents | Intermediate/Product | Functional Group Transformation |

| 1 | 3-(Bromomethyl)-1,2-benzisoxazole | Sodium Bisulfite | Sodium 3-(sulfomethyl)-1,2-benzisoxazole | -CH₂Br → -CH₂SO₃Na |

| 2 | Sodium 3-(sulfomethyl)-1,2-benzisoxazole | Chlorinating Agent | 3-(Chlorosulfonylmethyl)-1,2-benzisoxazole | -CH₂SO₃Na → -CH₂SO₂Cl |

| 3 | 3-(Chlorosulfonylmethyl)-1,2-benzisoxazole | Amines (e.g., NH₃) | 3-(Sulfamoylmethyl)-1,2-benzisoxazole | -CH₂SO₂Cl → -CH₂SO₂NR₂ |

Chemical Reactivity and Mechanistic Transformations of 4,6 Dimethoxy 1,2 Benzoxazole Systems

Ring-Opening and Ring-Closing Reaction Mechanisms

The 1,2-benzoxazole ring can undergo ring-opening reactions under various conditions, often initiated by the cleavage of the weak N-O bond. For the broader class of benzoxazoles, ring-opening and subsequent ring-closing (annulation) reactions can be catalyzed by acids or metals to form different heterocyclic structures. For instance, yttrium(III) triflate has been used to catalyze a cascade reaction of 1,3-benzoxazoles with propargylic alcohols, which proceeds through a ring-opening and regioselective ring-closure process to yield 1,4-benzoxazine scaffolds. researchgate.netrsc.org This transformation involves a nucleophilic substitution of the benzoxazole (B165842) with a propargyl cation. rsc.org

Similarly, 5-alkoxyoxazoles, which share the oxazole (B20620) core, are known to undergo an unusually facile ring-opening, a property that has been applied in the synthesis of complex molecules. acs.org Ring-closure reactions are central to the synthesis of the benzoxazole core itself, typically involving the cyclization of ortho-substituted phenols. nih.govresearchgate.net For example, the reaction of 2-aminophenols with various reagents like carboxylic acids or aldehydes is a common route to form the 1,3-benzoxazole ring. researchgate.net While these examples relate to the 1,3-isomer, the principles of intramolecular cyclization are fundamental to forming such heterocyclic systems.

Aromaticity and Stability Profiles

The aromaticity of the benzoxazole system contributes significantly to its relative stability. wikipedia.org Computational studies comparing 1,2-benzisoxazole (B1199462) and its isomer 1,3-benzoxazole have shown that the latter is thermodynamically more stable. uu.nl Direct computation of the π-current density reveals that both isomers sustain strong benzene-like currents in the six-membered ring. uu.nl However, the 1,2-isomer is significantly less stable, a difference attributed to the nature of the heteroatom arrangement. uu.nl

The presence of two electron-donating methoxy (B1213986) groups at the 4- and 6-positions on the benzene (B151609) ring of 4,6-dimethoxy-1,2-benzoxazole is expected to influence its electronic properties. These groups would increase the electron density of the benzene portion of the molecule, which could, in turn, affect the stability and aromaticity of the entire bicyclic system. Generally, aromatic systems are thermodynamically more stable than their aliphatic counterparts due to aromatic stabilization energy. esisresearch.org

Table 1: Comparative Thermodynamic Stability of Benzoxazole Isomers

| Compound | Standard Enthalpy of Formation (ΔHf°) | Stability |

| Anthranil (1,2-benzisoxazole) | +138.9 kJ mol⁻¹ | Less Stable |

| Benzoxazole (1,3-benzoxazole) | +44.8 kJ mol⁻¹ | More Stable |

Data sourced from computational and experimental thermochemical studies. uu.nl

Reaction Kinetics and Thermodynamic Considerations

Kinetic and thermodynamic data for this compound are not specifically available. However, studies on related structures provide some insight. For instance, the synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes can be influenced by the electronic nature of the substituents. Electron-withdrawing groups on the benzaldehyde (B42025) can lead to higher yields, suggesting an effect on the reaction rate. nih.gov In contrast, electron-donating groups on the 2-aminophenol (B121084), such as methyl groups, can facilitate smoother reactions. acs.org

Thermochemical studies have been performed on substituted 1,3-benzoxazoles, such as 2-methylbenzoxazole (B1214174) and 2,5-dimethylbenzoxazole, to determine their standard molar enthalpies of formation in the gaseous state. researchgate.net Such data are crucial for understanding the energetic landscape of reactions involving these heterocycles. The electron-donating methoxy groups in this compound would likely influence the kinetics of electrophilic substitution reactions on the benzene ring, making it more reactive towards electrophiles compared to the unsubstituted parent compound.

Radical-Type Reactions and Their Mechanisms

Specific research on radical reactions involving this compound is absent from the current literature. However, studies on other benzoxazole derivatives have explored radical-type transformations. For example, a method for the asymmetric radical-type 1,2-alkoxy-sulfenylation of vinylarenes utilizes chiral vanadyl complexes to catalyze the reaction with 2-mercapto-benzoxazoles. acs.org In these reactions, the benzoxazole moiety acts as a component of the reacting thiol. The mechanism involves the generation of radical intermediates, and the substitution pattern on the benzoxazole ring, such as the presence of electron-releasing or electron-withdrawing groups, has been shown to affect the reaction rate and yield. acs.org An electron-releasing methyl group at the C5-position was found to improve the chemical yield, suggesting that the electronic nature of the benzoxazole ring plays a role in stabilizing radical intermediates or transition states. acs.org

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 4,6-dimethoxy-1,2-benzoxazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Two-dimensional NMR techniques are critical for establishing the bonding network within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, it would help to identify adjacent protons on the benzene (B151609) ring.

HMQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to assign the protonated carbons of the benzoxazole (B165842) ring and the methoxy (B1213986) groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This is particularly powerful for identifying quaternary carbons and for confirming the placement of the methoxy groups on the benzoxazole core. For instance, correlations between the methoxy protons and the carbons at positions 4 and 6 would confirm their location. ipb.pt

Illustrative ¹H and ¹³C NMR Data for this compound:

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| H-3 | ~8.0-8.2 | ~150-155 |

| H-5 | ~6.5-6.7 | ~95-100 |

| H-7 | ~7.0-7.2 | ~110-115 |

| 4-OCH₃ | ~3.8-4.0 | ~55-60 |

| 6-OCH₃ | ~3.8-4.0 | ~55-60 |

| C-3a | - | ~160-165 |

| C-4 | - | ~155-160 |

| C-6 | - | ~150-155 |

| C-7a | - | ~140-145 |

Note: These are estimated values based on known substituent effects on the benzoxazole ring system.

While solution-state NMR provides information on the time-averaged structure of a molecule, solid-state NMR (ssNMR) can provide insights into the structure and dynamics of the molecule in the solid phase. This technique is particularly useful for studying polymorphism (the ability of a compound to exist in more than one crystal form) and for determining the conformation of the molecule in the crystalline state. For this compound, ssNMR could reveal subtle differences in the orientation of the methoxy groups in different polymorphic forms.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

Illustrative Crystallographic Data for a Benzoxazole Derivative:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.0508 |

| b (Å) | 12.0159 |

| c (Å) | 10.0074 |

| β (°) | 94.761 |

| V (ų) | 1324.25 |

| Z | 4 |

Note: This data is for a different benzoxazole derivative, (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile, and serves as an example of the type of information obtained from an X-ray diffraction study. scispace.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characteristics

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.commdpi.comnih.gov These methods are excellent for identifying functional groups and providing information about bond strengths.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretching of the methoxy groups, the C=N stretching of the oxazole (B20620) ring, and the aromatic C=C stretching vibrations.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (OCH₃) | 2950-2850 |

| C=N Stretch | 1650-1600 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O-C Asymmetric Stretch | 1275-1200 |

| C-O-C Symmetric Stretch | 1150-1085 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. researchgate.netresearchgate.net

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement of the molecular ion of this compound, allowing for the confirmation of its elemental composition.

Fragmentation Analysis: Under electron ionization (EI), the molecule would fragment in a characteristic manner. The fragmentation pattern would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, followed by the loss of carbon monoxide (CO). Analysis of these fragments helps to piece together the structure of the original molecule. rrpharmacology.ru

Expected Fragmentation Pattern for this compound:

| m/z | Proposed Fragment |

| 179 | [M]⁺• (Molecular Ion) |

| 164 | [M - CH₃]⁺ |

| 136 | [M - CH₃ - CO]⁺ |

| 108 | [M - CH₃ - 2CO]⁺ |

Note: This is a predicted fragmentation pattern.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical spectroscopy, specifically circular dichroism (CD) and vibrational circular dichroism (VCD), is used to study chiral molecules. colab.wsnih.gov Since this compound is an achiral molecule (it possesses a plane of symmetry), it would not exhibit a CD or VCD spectrum. Therefore, this technique would not be applicable for its analysis unless it were to be used as a chiral derivatizing agent or as a ligand in a chiral metal complex.

Based on a comprehensive review of the scientific literature, there is currently insufficient specific data available for the chemical compound This compound to generate the detailed article as requested in the provided outline.

The search for mechanistic biological and pharmacological research at the molecular and cellular level—including specific enzyme inhibition studies (Urease, Cholinesterases, Tyrosinase, COX-2), receptor binding affinities (Melatonin, Dopamine, Serotonin), cytokine modulation (TNF-α, IL-6), DNA topoisomerase II inhibition, and cellular pathway modulation (apoptosis and cell cycle regulation)—did not yield results for this particular compound.

While extensive research exists for the broader class of benzoxazoles and its derivatives, demonstrating a wide range of biological activities, this information is not specific to the this compound structure. Adhering to the strict instruction to focus solely on the requested compound prevents the use of generalized data from related but different molecules.

Therefore, it is not possible to provide a scientifically accurate and detailed article on this compound that adheres to the specified outline and content requirements at this time.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data regarding the mechanistic biological and pharmacological properties of the chemical compound This compound .

Extensive searches for this particular molecule did not yield dedicated research findings that would allow for a thorough and accurate compilation of information corresponding to the requested outline, which includes signal transduction pathway interference, specific antimicrobial action mechanisms, cellular anticancer mechanisms, and anti-inflammatory mechanisms of action.

The existing body of research focuses broadly on the larger class of benzoxazole derivatives or on other specific analogues, which exhibit a wide range of biological activities. worldbank.org For instance, various benzoxazole derivatives have been investigated for their potential as:

Anticancer agents , with some acting as inhibitors of tubulin polymerization or as agonists of the aryl hydrocarbon receptor.

Anti-inflammatory agents , through mechanisms such as the inhibition of COX-2 enzymes or myeloid differentiation protein 2 (MD2).

Antimicrobial agents , with activities reported against various bacteria and fungi. The mechanisms for some derivatives include the disruption of sterol synthesis and inhibition of efflux pumps in fungi.

Antiviral agents , with some benzimidazole-based compounds (a related but distinct class) inhibiting viral RNA polymerase.

However, these findings are specific to the particular derivatives studied and cannot be scientifically attributed to this compound without direct experimental evidence.

Due to the absence of specific research on this compound, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested structure and focuses solely on this compound.

Conclusion

While direct experimental data on 4,6-dimethoxy-1,2-benzoxazole is scarce in the current scientific literature, a comprehensive profile can be projected based on the well-established chemistry of the benzoxazole (B165842) and 1,2-benzisoxazole (B1199462) scaffolds. The presence of two electron-donating methoxy (B1213986) groups is expected to significantly influence its reactivity and physical properties. Potential synthetic routes are readily conceivable from commercially available or readily accessible starting materials. The established biological activities of related compounds suggest that This compound could be a valuable target for future research in medicinal chemistry and materials science. Further experimental investigation is necessary to validate these projections and fully elucidate the chemical and biological landscape of this specific compound.

Mechanistic Biological and Pharmacological Research Molecular and Cellular Level

Neurobiological Activity Mechanisms (e.g., CNS arousal, neuroprotection)

The specific neurobiological activity mechanisms of 4,6-dimethoxy-1,2-benzoxazole, including its effects on central nervous system (CNS) arousal and neuroprotection, are not extensively documented in publicly available scientific literature. Research on the broader class of benzoxazole (B165842) derivatives, however, suggests potential avenues through which compounds of this nature might exert neuropharmacological effects. It is important to note that these are general activities of the benzoxazole class and have not been specifically demonstrated for the this compound isomer.

Many neuroactive compounds from the benzoxazole family have been investigated for their anticonvulsant properties. The mechanisms underlying these effects often involve the modulation of ion channels and neurotransmitter systems. For instance, some benzoxazole derivatives have been found to interact with GABAergic systems. The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS, and its enhancement can lead to sedative, anxiolytic, and anticonvulsant effects. While a direct interaction of this compound with GABA receptors has not been confirmed, this remains a plausible area for future investigation given the activity of other related compounds.

Furthermore, the potential for neuroprotection by benzoxazole derivatives could be linked to the modulation of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors is implicated in excitotoxicity, a key process in neuronal damage following stroke and in neurodegenerative diseases. Antagonism of these receptors is a known mechanism of neuroprotection. Again, while specific studies on this compound are lacking, the broader family of benzoxazoles has been a source of compounds targeting glutamate receptors.

The general structural features of benzoxazoles, such as their planar, lipophilic nature, allow them to cross the blood-brain barrier and interact with various CNS targets. The dimethoxy substituents on the benzene (B151609) ring of this compound would further influence its electronic properties and lipophilicity, which are critical for its potential interactions with biological targets within the CNS. However, without specific experimental data, any discussion of its precise neurobiological mechanisms remains speculative.

Table 1: Potential Neurobiological Mechanisms of Benzoxazole Derivatives This table is illustrative and based on the activities of the broader benzoxazole class, not specifically this compound.

| Potential Mechanism | Associated Biological Effect | Relevant Receptor/Target Family |

| GABAergic Modulation | Anticonvulsant, Anxiolytic | GABAA Receptors |

| Glutamate Receptor Antagonism | Neuroprotection | NMDA Receptors |

| Ion Channel Modulation | Regulation of Neuronal Excitability | Voltage-gated sodium or calcium channels |

Structure-Activity Relationship (SAR) Elucidation at the Molecular Interaction Level

The structure-activity relationship (SAR) for this compound at the molecular interaction level is not specifically detailed in the available research. However, SAR studies on various series of benzoxazole derivatives provide valuable insights into how structural modifications can influence their biological activities. These studies often focus on the impact of different substituents on the benzoxazole core and how they affect interactions with biological targets.

For benzoxazole derivatives, the core heterocyclic system serves as a crucial scaffold. The benzene ring portion can engage in π-π stacking interactions with aromatic residues in the binding sites of target proteins. The oxazole (B20620) moiety, with its nitrogen and oxygen atoms, can act as hydrogen bond acceptors, forming key non-covalent interactions that anchor the molecule in the binding pocket.

The nature and position of substituents on the benzoxazole ring system are critical determinants of activity and selectivity. For instance, in studies of benzoxazole derivatives as anticonvulsants, the introduction of certain groups at specific positions has been shown to enhance potency. The lipophilicity, electronic character (electron-donating or electron-withdrawing), and steric bulk of these substituents all play a role.

While a detailed SAR for this compound is not available, the general principles derived from related compounds suggest that the dimethoxy substitution pattern is likely to be a key factor in any observed biological activity.

Table 2: General Structure-Activity Relationship Insights for Benzoxazole Derivatives This table provides a generalized overview based on various benzoxazole derivatives and may not be directly applicable to this compound.

| Structural Feature | Influence on Molecular Interaction | Potential Impact on Biological Activity |

| Benzoxazole Core | Provides a rigid scaffold for substituent orientation. The planar benzene ring can participate in π-π stacking. | Essential for binding to many biological targets. |

| Oxazole Moiety | The nitrogen and oxygen atoms can act as hydrogen bond acceptors. | Critical for anchoring the molecule in the active site of a protein through hydrogen bonding. |

| Substituents on Benzene Ring | Modify lipophilicity, electronic properties (electron-donating/withdrawing), and steric profile. | Can enhance binding affinity, improve selectivity, and alter pharmacokinetic properties. |

| Methoxy (B1213986) Groups (as in 4,6-dimethoxy) | Electron-donating, increase lipophilicity. | Can influence the molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. |

Applications of 4,6 Dimethoxy 1,2 Benzoxazole As a Privileged Scaffold

Rational Design Principles for Novel Chemical Entities in Drug Discovery

The process of rational drug design leverages the structural understanding of biological targets to design and synthesize new, more effective therapeutic agents. The benzisoxazole scaffold is a key building block in this process due to its wide range of documented biological activities, including anticancer, anti-inflammatory, and antipsychotic properties. nih.govtaylorandfrancis.com

A key principle in using scaffolds like 4,6-dimethoxy-1,2-benzoxazole is molecular hybridization, where the core structure is combined with other pharmacophores to create multi-target-directed ligands (MTDLs). A notable example involves the rational design of treatments for Alzheimer's disease. Researchers, inspired by the bioactivity of benzisoxazole compounds, conducted a pharmacomodulation study where they rigidified a known acetylcholinesterase inhibitor. nih.govresearchgate.net This led to the synthesis of a novel hybrid, 3-[2-[1-(cyclohexylmethyl)-4-piperidyl]ethyl]-4-methoxy-1,2-benzoxazole , which demonstrated potent inhibitory effects on acetylcholinesterase and high affinity for the 5-HT4 receptor, both crucial targets in Alzheimer's therapy. nih.govresearchgate.net This work highlights how substitutions, such as a methoxy (B1213986) group at the 4-position, are critical in tuning the biological activity. Although this example is not the precise 4,6-dimethoxy isomer, it exemplifies the design principles that would be applied to it. The dimethoxy substitution pattern on the this compound scaffold would be expected to influence its hydrogen bonding capacity, lipophilicity, and metabolic stability, all critical parameters in drug design.

Combinatorial Chemistry and High-Throughput Synthesis of Libraries

Combinatorial chemistry and high-throughput synthesis are foundational techniques for rapidly generating large libraries of diverse compounds for biological screening. acs.orgresearchgate.net The benzoxazole (B165842) scaffold is well-suited for these approaches due to the availability of multiple synthetic routes that can be adapted for parallel synthesis. nih.gov

Several strategies exist for creating benzoxazole libraries:

Condensation Reactions: The most traditional approach involves the condensation of 2-aminophenols with various aldehydes, carboxylic acids, or other carbonyl compounds. nih.gov This method can be accelerated using microwave irradiation or efficient catalysts, making it suitable for high-throughput synthesis. figshare.com

Multi-Component Reactions (MCRs): Reactions like the Ugi four-component reaction (U-4CR) have been used to generate benzoxazole and benzothiazole (B30560) libraries, offering high diversity from simple starting materials. researchgate.net

Solid-Phase Synthesis: Attaching the benzoxazole precursor to a polymer support allows for the use of excess reagents and simplified purification, which is highly advantageous for creating large libraries. acs.org For instance, a polymer-supported hypervalent iodine reagent has been successfully used in the diversity-oriented synthesis of benzimidazole, benzoxazole, and benzothiazole libraries. acs.org

These established methods could readily be applied to a 4,6-dimethoxy-2-aminophenol precursor to generate a focused library of novel this compound derivatives for screening against various biological targets. nih.gov

Development of Chemical Probes for Biological Systems

The intrinsic fluorescent properties of the benzoxazole core make it a valuable component in the design of chemical probes for visualizing and quantifying biological molecules and processes. nih.govglobalresearchonline.net

Benzoxazole derivatives are known fluorophores, and their photophysical properties, such as absorption and emission wavelengths, can be finely tuned by altering the substitution pattern on the aromatic ring. periodikos.com.br They are often incorporated into larger molecular systems to act as reporters.

Excited-State Intramolecular Proton Transfer (ESIPT): Many fluorescent probes based on 2-(2′-hydroxyphenyl)benzoxazole exhibit ESIPT, which results in a large Stokes shift (separation between excitation and emission wavelengths), a desirable property for avoiding self-absorption and improving signal-to-noise ratio in imaging applications.

Environmental Sensitivity: The fluorescence of benzoxazole derivatives can be highly sensitive to the local microenvironment, such as solvent polarity, viscosity, and pH. This has been exploited to create probes that report on changes within biological systems. researchgate.net For example, fluorescein (B123965) derivatives incorporating a benzoxazole unit show distinct changes in their fluorescence in response to varying pH and viscosity.

While specific studies on this compound as a fluorescent probe are not prominent, the presence of electron-donating methoxy groups would be expected to modulate its electronic structure and thus its fluorescent properties, making it a candidate for such applications.

The ability of the benzoxazole scaffold to chelate metal ions has been harnessed to create selective chemosensors. mdpi.com These sensors typically operate via mechanisms like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF), where the binding of a specific ion triggers a significant change in fluorescence intensity. mdpi.comresearchgate.net

Several benzoxazole-based chemosensors have been developed for detecting biologically and environmentally important ions. frontiersin.org

| Benzoxazole-Based Sensor | Target Ion | Sensing Mechanism | Observed Change | Reference |

|---|---|---|---|---|

| Rhodamine-based 2-aminobenzoxazole | Fe³⁺ | Coordination-induced ring opening | Strong fluorescence emission and color change | rsc.org |

| Macrocycle with 1,3-bis(benzo[d]oxazol-2-yl)phenyl fluorophore | Zn²⁺, Cd²⁺ | CHEF | Fluorescence enhancement at neutral pH | mdpi.com |

| 2-(2′-aminophenyl)benzoxazole-amide-2-picolylamine | Zn²⁺ | Chelation with amide and picolylamine | 25-fold fluorescence enhancement | rsc.org |

| 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole | Mg²⁺, pH | High acidity of fluorophenol moiety | Fluorescence enhancement in basic conditions (pH 7-8) | nih.gov |

These examples demonstrate the utility of the benzoxazole scaffold in creating highly selective and sensitive optical sensors. The this compound core, with its specific electronic properties, represents an unexplored but potentially fruitful foundation for designing new chemosensors.

Potential in Agricultural Chemistry (e.g., Herbicides, Insecticides)

The benzoxazole scaffold is recognized for its broad spectrum of biological activities, which extends to agricultural applications. mdpi.comnih.gov Derivatives of this heterocycle have been investigated as potential herbicides and insecticides, offering a valuable structural template for the discovery of new agrochemicals. nih.govresearchgate.netresearchgate.net

The development of weed resistance to existing herbicides necessitates the discovery of compounds with new modes of action, and privileged structures like benzoxazoles are attractive starting points. nih.gov

Herbicidal Activity: Studies have shown that certain benzoxazole derivatives exhibit significant phytotoxicity. For instance, 5-chloro-2-(nitromethyl)benzo[d]oxazole demonstrated higher inhibition of seed germination against multiple plant species than a commercial herbicide. researchgate.netnih.gov Structure-activity relationship (SAR) studies indicate that the benzoxazole structure is crucial for this activity and that substitutions, such as alkoxy groups, can enhance herbicidal effects. mdpi.comnih.gov

Insecticidal Activity: Benzoxazole derivatives have also shown promise as insecticides. researchgate.netresearchgate.net In one study, honokiol-derived benzoxazoles exhibited potent insecticidal activity against Mythimna separata (armyworm) and Plutella xylostella (diamondback moth). researchgate.net Another report noted that replacing fluorine atoms with methoxide (B1231860) groups on a benzoxazole derivative significantly improved its insecticidal activity. mdpi.com

| Compound Type | Target Pest/Weed | Activity | Reference |

|---|---|---|---|

| 5-chloro-2-(nitromethyl)benzo[d]oxazole | Allium cepa (onion), Solanum lycopersicum (tomato), Cucumis sativus (cucumber), Sorghum bicolor (sorghum) | High phytotoxic activity, inhibiting seed germination. | nih.gov |

| 2-methylthiobenzoxazole | Verticillium dahliae (fungus) | 96.4% inhibition of fungal spores. | proquest.com |

| Honokiol-benzoxazole derivative (5h) | Mythimna separata (armyworm) | 58.6% final mortality rate. | researchgate.net |

| Honokiol-benzoxazolone derivative (7n) | Plutella xylostella (diamondback moth) | 65.3% final mortality rate. | researchgate.net |

| Benzoxazole derivative (Compound 89) | Spodoptera exigua (beet armyworm) | 100% insecticidal activity at 1 mg/L. | mdpi.com |

The established importance of the benzoxazole core and the demonstrated influence of methoxy substituents in enhancing bioactivity suggest that this compound is a rational candidate for synthesis and evaluation in agrochemical screening programs. mdpi.com

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The future synthesis of 4,6-dimethoxy-1,2-benzoxazole would greatly benefit from the development of green and efficient chemical routes. Traditional multi-step syntheses often suffer from low yields, harsh reaction conditions, and the generation of significant waste. Modern synthetic chemistry prioritizes methodologies that are both environmentally benign and resource-efficient.

Future research should focus on adapting sustainable practices for the specific synthesis of this compound. Key areas for exploration include:

One-Pot Reactions: Designing a synthesis where a suitable precursor, such as a substituted o-nitrophenol, undergoes sequential reactions in a single vessel to form the target molecule. This minimizes solvent usage and purification steps.

Catalysis: Investigating the use of reusable heterogeneous catalysts, such as zeolites or metal oxides on solid supports, to facilitate the cyclization reaction. organic-chemistry.org Nanocatalysts, for instance, offer high surface area and reactivity, potentially enabling milder reaction conditions. organic-chemistry.org

Electrochemical Synthesis: Employing electricity as a "reagent" for oxidative cyclization offers an inherently green approach, often avoiding the need for chemical oxidants and generating minimal byproducts. globalresearchonline.net This method has been successfully used for other benzoxazole (B165842) derivatives. globalresearchonline.net

Microwave- and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically reduce reaction times and improve yields, contributing to a more sustainable process.

Table 1: Comparison of Potential Sustainable Synthetic Methods for Benzoxazole Scaffolds

| Method | Potential Advantages | Key Challenges for this compound |

|---|---|---|

| One-Pot Synthesis | Reduced waste, time, and resource consumption. | Achieving high regioselectivity for the 4,6-dimethoxy pattern; controlling side reactions. |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification. organic-chemistry.orgresearchgate.net | Developing a catalyst specific for 1,2-benzoxazole formation over the 1,3-isomer. |

| Electrochemical Oxidation | Avoids chemical oxidants, high atom economy. globalresearchonline.net | Substrate compatibility; optimizing electrode materials and reaction conditions. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. chemistryjournal.net | Precise temperature control to prevent decomposition; potential for pressure buildup. |

Exploration of Novel Mechanistic Pathways in Chemical Biology

Benzoxazole derivatives are recognized for their diverse biological activities, often acting as "privileged scaffolds" in medicinal chemistry due to their ability to interact with various biological targets. ijpbs.comresearchgate.net The specific arrangement of atoms in this compound could unlock novel interactions with biomolecules.

Future research would first require the synthesis of the compound, followed by screening to identify potential biological effects. Subsequent mechanistic studies could explore:

Enzyme Inhibition: Many heterocyclic compounds function as enzyme inhibitors. Investigating the interaction of this compound with key enzyme families, such as kinases or cyclooxygenases, could reveal new therapeutic possibilities. researchgate.netnih.gov The methoxy (B1213986) groups' electronic and steric properties would be critical in determining binding affinity and selectivity.

Interactions with Nucleic Acids: The planar, aromatic structure of the benzoxazole core suggests a potential to intercalate with DNA or RNA. chemistryjournal.net Biophysical studies could determine if such interactions occur and what downstream effects they might have on cellular processes.

Modulation of Signaling Pathways: The compound could be tested for its ability to interfere with cellular signaling cascades. For instance, some benzoxazole derivatives have been shown to suppress IL-6-mediated signaling, an important pathway in inflammatory diseases. nih.govresearchgate.net

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and materials science. nih.gov These computational tools can predict the properties of a molecule before it is ever synthesized, saving significant time and resources.

For an unexplored molecule like this compound, AI and ML could be pivotal in:

De Novo Design: Generative AI models can design novel derivatives based on the this compound scaffold, optimizing for predicted activity against a specific biological target, improved solubility, or reduced toxicity.

Property Prediction: ML algorithms, trained on large datasets of known chemical compounds, can predict key physicochemical properties (e.g., solubility, pKa) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles for the molecule and its hypothetical analogs.

Synthetic Route Prediction: AI platforms can analyze the structure of this compound and propose plausible, efficient synthetic pathways, potentially identifying novel or non-intuitive routes for chemists to explore.

Table 2: Applications of AI/ML in the Study of Novel Compounds

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Generative Models | Algorithms that create new molecular structures with desired properties. | Rapidly generate a virtual library of derivatives for targeted applications (e.g., kinase inhibition). |

| Quantitative Structure-Activity Relationship (QSAR) | ML models that correlate chemical structure with biological activity. | Predict the potential bioactivity of the parent compound and guide the design of more potent analogs. |

| Retrosynthesis Prediction | AI tools that suggest synthetic pathways by working backward from the target molecule. | Accelerate the development of the first viable and efficient synthesis route. |

| Protein-Ligand Docking | In silico simulation of how a molecule binds to a protein target. nih.gov | Identify likely biological targets and understand the binding mode, guiding medicinal chemistry efforts. |

Challenges in the Synthesis of Complex this compound Architectures

The synthesis of specifically substituted benzisoxazoles (1,2-benzoxazoles) can be challenging. The creation of more complex architectures built upon the this compound core would present several hurdles that future research must address.

Regioselectivity: A primary challenge is controlling the placement of functional groups on the benzene (B151609) ring. Synthesizing the required 2-hydroxy-3,5-dimethoxy-substituted precursor (or a related starting material) with high purity and yield is a critical first step that may require sophisticated protecting group strategies.

Isomer Control: Many synthetic routes that could form a benzoxazole ring can lead to a mixture of isomers (e.g., 1,2- vs. 1,3-benzoxazole). Developing reaction conditions that exclusively favor the formation of the thermodynamically or kinetically preferred 1,2-benzoxazole isomer is essential.

Functional Group Tolerance: Subsequent reactions to build more complex structures on the this compound core must be compatible with the existing methoxy groups and the potentially sensitive N-O bond of the oxazole (B20620) ring. This requires the development of mild and chemoselective reaction conditions.

Emerging Roles of Benzoxazole Systems in Unexplored Scientific Domains

While the biological activity of benzoxazoles is a major research focus, their unique chemical and photophysical properties suggest potential applications in other scientific fields. Future investigations into this compound could uncover novel roles in:

Materials Science: Benzoxazole derivatives are known for their thermal stability and fluorescence, leading to their use as optical brighteners and components in organic light-emitting diodes (OLEDs). chemistryjournal.net The specific electronic properties conferred by the 4,6-dimethoxy substitution pattern could be harnessed for new electronic or photoluminescent materials.

Chemical Sensing: The heterocyclic ring could be functionalized to act as a chemosensor. The binding of a specific ion or molecule could induce a change in the compound's fluorescence or color, enabling its use in environmental monitoring or diagnostic assays.

Agrochemicals: The benzoxazole scaffold is present in some herbicidal and insecticidal agents. chemistryjournal.netresearchgate.net Screening this compound and its derivatives for activity against agricultural pests could open a new avenue of application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,6-dimethoxy-1,2-benzoxazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves refluxing precursor hydrazides in polar aprotic solvents (e.g., DMSO) under controlled conditions. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by reduced-pressure distillation and crystallization in water-ethanol mixtures, yields ~65% of a related benzoxazole derivative . Key optimizations include adjusting reaction time, solvent choice, and temperature to stabilize intermediates. Characterization via melting point analysis and NMR can validate purity.

Q. How is this compound characterized structurally, and which spectroscopic techniques are most reliable?

- Methodological Answer : Structural elucidation employs a combination of techniques:

- NMR : Assign methoxy (δ ~3.8–4.0 ppm) and aromatic proton signals.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 188.01 g/mol for a dichloro analog) .

- X-ray crystallography (if crystalline) or FT-IR for functional group validation (e.g., C-O-C stretching at ~1200 cm⁻¹).

Q. What are the foundational biological screening protocols for evaluating this compound derivatives?

- Methodological Answer : Standard assays include:

- Enzyme inhibition studies : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates.

- Antimicrobial testing : Agar dilution or microbroth dilution methods against Gram-positive/negative strains .

- Cytotoxicity assays : MTT or resazurin-based viability tests in cancer cell lines.

Advanced Research Questions

Q. How can computational methods (e.g., AM1/PM3) predict stereoelectronic effects in this compound derivatives?

- Methodological Answer : Semiempirical methods (AM1/PM3) calculate optimized geometries, bond angles, and charge distributions. For example, AM1 studies on trans-3,6-dimethoxy-1,2,4-trioxane reveal how methoxy groups influence ring puckering and stability via hyperconjugation . These models guide synthetic prioritization of derivatives with enhanced electronic profiles.

Q. How should researchers resolve contradictions in spectroscopic data for benzoxazole derivatives (e.g., unexpected coupling patterns in NMR)?

- Methodological Answer :

- Dynamic effects : Check for tautomerism or solvent-dependent conformational changes.

- Decoupling experiments : Use 2D NMR (COSY, HSQC) to confirm connectivity.

- Comparative analysis : Cross-reference with computational predictions (e.g., DFT-calculated chemical shifts) to identify discrepancies .

Q. What strategies enhance the bioactivity of this compound through targeted derivatization?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro, halogens) at C-3/C-5 to modulate electron density and binding affinity .

- Hybridization : Link benzoxazole cores to bioactive scaffolds (e.g., benzimidazoles) via Suzuki coupling or click chemistry .

Q. How can retrosynthetic analysis streamline the synthesis of complex this compound analogs?

- Methodological Answer :

- Disconnection strategies : Break the benzoxazole ring into o-aminophenol and carbonyl precursors.

- Functional group interconversion : Convert methoxy groups to hydroxyl for late-stage diversification via alkylation .

Q. What are the challenges in scaling up benzoxazole synthesis while maintaining regioselectivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.